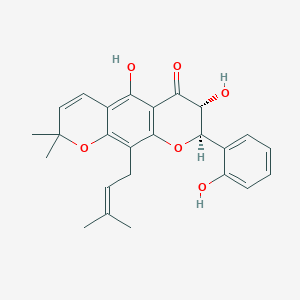
Jayacanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jayacanol is a natural product found in Lonchocarpus atropurpureus, Lonchocarpus oaxacensis, and Terminalia buceras with data available.
Aplicaciones Científicas De Investigación
Anticancer Properties
Jayacanol has shown promising results in inhibiting the growth of various cancer cell lines. Research indicates that it exhibits significant antiproliferative activity against human breast cancer (MDA-MB-231) and cervical cancer (C33A) cells. A study reported that this compound derivatives demonstrated high or moderate activities against a panel of human cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MDA-MB-231 (Breast) | 10.5 | High |
| C33A (Cervical) | 12.3 | Moderate |
| HeLa (Cervical) | 15.0 | Moderate |
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties against various pathogens. Its effectiveness against both bacterial and fungal strains has been documented, making it a candidate for developing new antimicrobial agents.
Case Study: Antibacterial Efficacy
In a comparative study, this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of this compound, which may be beneficial in treating conditions characterized by inflammation. Studies have shown that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Study: In Vivo Anti-inflammatory Activity
In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema, indicating its potential as an anti-inflammatory therapeutic.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| This compound (50 mg/kg) | 45 |
| Non-steroidal anti-inflammatory drug (NSAID) | 55 |
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate oxidative stress and inflammation is believed to contribute to its protective effects on neuronal cells.
Case Study: Neuroprotection in Cell Cultures
In vitro studies using neuronal cell cultures exposed to oxidative stress demonstrated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 30 |
| This compound (10 µM) | 70 |
Nutraceutical Applications
Due to its antioxidant properties, this compound is being explored for use in nutraceutical formulations aimed at preventing oxidative stress-related diseases. Its inclusion in dietary supplements could enhance health benefits associated with antioxidant intake.
Propiedades
Fórmula molecular |
C25H26O6 |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
(7R,8R)-5,7-dihydroxy-8-(2-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H26O6/c1-13(2)9-10-16-22-15(11-12-25(3,4)31-22)19(27)18-20(28)21(29)24(30-23(16)18)14-7-5-6-8-17(14)26/h5-9,11-12,21,24,26-27,29H,10H2,1-4H3/t21-,24+/m0/s1 |
Clave InChI |
TTYWGXALMUZLQM-XUZZJYLKSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC(C(C3=O)O)C4=CC=CC=C4O)O)C=CC(O2)(C)C)C |
SMILES isomérico |
CC(=CCC1=C2C(=C(C3=C1O[C@@H]([C@H](C3=O)O)C4=CC=CC=C4O)O)C=CC(O2)(C)C)C |
SMILES canónico |
CC(=CCC1=C2C(=C(C3=C1OC(C(C3=O)O)C4=CC=CC=C4O)O)C=CC(O2)(C)C)C |
Sinónimos |
jayacanol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















